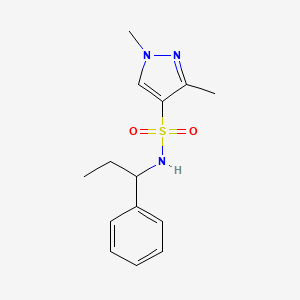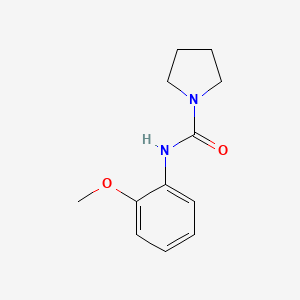
1,3-dimethyl-N-(1-phenylpropyl)-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dimethyl-N-(1-phenylpropyl)-1H-pyrazole-4-sulfonamide is a compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a small molecule with a molecular weight of 362.48 g/mol and a chemical formula of C18H22N4O2S. This compound is also known as DPP4 inhibitor and has been studied for its ability to inhibit the enzyme dipeptidyl peptidase 4 (DPP4).
Mecanismo De Acción
The mechanism of action of 1,3-dimethyl-N-(1-phenylpropyl)-1H-pyrazole-4-sulfonamide involves the inhibition of DPP4. DPP4 is an enzyme that cleaves incretin hormones such as GLP-1 and GIP, thereby reducing their half-life and activity. By inhibiting DPP4, this compound increases the levels of GLP-1 and GIP, which in turn stimulate insulin secretion and reduce blood glucose levels.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It increases insulin secretion, reduces glucagon secretion, and improves glucose tolerance. It also reduces inflammation and oxidative stress, which are associated with the development of type 2 diabetes. Additionally, it has been shown to have cardioprotective effects by reducing myocardial infarction size and improving left ventricular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,3-dimethyl-N-(1-phenylpropyl)-1H-pyrazole-4-sulfonamide in lab experiments is its potency as a DPP4 inhibitor. This allows for the study of the effects of increased incretin hormone levels on glucose metabolism and insulin secretion. However, one limitation of using this compound is its potential toxicity. It has been shown to have hepatotoxic effects in animal studies, which may limit its clinical use.
Direcciones Futuras
There are several future directions for the study of 1,3-dimethyl-N-(1-phenylpropyl)-1H-pyrazole-4-sulfonamide. One area of research is the development of more potent and selective DPP4 inhibitors. Another area of research is the study of the long-term effects of DPP4 inhibition on glucose metabolism and insulin secretion. Additionally, the cardioprotective effects of this compound could be further investigated. Finally, the potential hepatotoxic effects of this compound need to be thoroughly studied before it can be used clinically.
Métodos De Síntesis
The synthesis of 1,3-dimethyl-N-(1-phenylpropyl)-1H-pyrazole-4-sulfonamide involves the reaction of 1-phenylpropylamine with 1,3-dimethyl-1H-pyrazole-4-carboxylic acid to form the corresponding amide. This amide is then reacted with chlorosulfonic acid to form the sulfonamide. The final product is obtained by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
1,3-dimethyl-N-(1-phenylpropyl)-1H-pyrazole-4-sulfonamide has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of DPP4, an enzyme that plays a key role in the regulation of glucose metabolism. By inhibiting DPP4, this compound can increase the levels of incretin hormones such as glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn stimulate insulin secretion and reduce blood glucose levels. This makes this compound a potential treatment for type 2 diabetes.
Propiedades
IUPAC Name |
1,3-dimethyl-N-(1-phenylpropyl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-4-13(12-8-6-5-7-9-12)16-20(18,19)14-10-17(3)15-11(14)2/h5-10,13,16H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGSOZYBYCVWFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NS(=O)(=O)C2=CN(N=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-benzyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5437575.png)
![N~2~-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5437584.png)
![4-({[4-(dimethylamino)phenyl]amino}methylene)-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5437599.png)

![2-[2-(2,4-dinitrophenyl)carbonohydrazonoyl]-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5437610.png)
![1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-3-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5437613.png)
![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-methoxyethanamine hydrochloride](/img/structure/B5437625.png)
![1,3-benzodioxole-5-carbaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5437626.png)
![2-(1H-benzimidazol-2-yl)-3-{2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5437634.png)

![3-(2-hydroxyethyl)-6-iodo-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5437647.png)
![4-(2-{[1-(2,5-dichlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B5437659.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,2-dimethylpropanamide](/img/structure/B5437668.png)